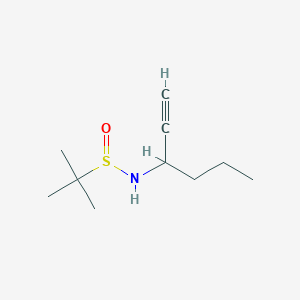

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

N-hex-1-yn-3-yl-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-6-8-9(7-2)11-13(12)10(3,4)5/h2,9,11H,6,8H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQMSGZEWSDIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#C)NS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide typically involves the reaction of hex-1-yne with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization or distillation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hexynyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfonamide.

Reduction: N-(hex-1-yn-3-yl)-2-methylpropane-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor. It can be used to study enzyme mechanisms and develop new therapeutic agents.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The hexynyl chain may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The tert-butylsulfinamide backbone is common across analogs, but substituents on the nitrogen atom vary significantly, influencing chemical and physical properties. Key comparisons include:

Spectroscopic and Physical Properties

- NMR Shifts : The tert-butyl group in 2-methylpropane-2-sulfinamide derivatives typically resonates at δ ~1.2 ppm (¹H) and ~55 ppm (¹³C). Substituents like hex-1-yn-3-yl would introduce distinct alkyne signals (δ ~2.0–3.0 ppm for protons adjacent to the triple bond) .

- HRMS Data : For brominated analogs (e.g., compound 20a in ), HRMS confirms molecular formulae with precision (Δ < 0.6 ppm), a standard for sulfinamide characterization .

Stereochemical and Functional Implications

- Enantioselectivity: The (R)- or (S)-configuration of the sulfinamide sulfur dictates stereochemical outcomes. For instance, (R)-2-methylpropane-2-sulfinamide in produced enantiomerically pure iminoesters (yield: 65–78%), critical for drug synthesis .

- Functional Groups: Alkyne (hex-1-yn-3-yl): May participate in click chemistry or act as a hydrogen-bond acceptor. Aromatic/Heteroaromatic: Enhance stability and π-π stacking (e.g., quinolinyl in ). Halogens (Br, Cl): Improve lipophilicity and target binding (e.g., GS-6207 analogs in ).

Biological Activity

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide is characterized by the presence of a sulfinamide functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of sulfinamides, including N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, has been linked to several mechanisms of action:

1. Antimicrobial Activity:

Sulfinamides have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Antitumor Activity:

Research has shown that sulfinamide derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide have been tested for their ability to induce apoptosis in tumor cells, highlighting their potential in cancer therapy.

3. Enzyme Inhibition:

Sulfinamides are known to act as inhibitors for specific enzymes involved in metabolic pathways. For example, they may inhibit enzymes like monoacylglycerol acyltransferase (MGAT), which plays a crucial role in lipid metabolism and energy storage. This inhibition can lead to therapeutic effects in conditions like obesity and diabetes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfinamide derivatives against common pathogens. The results indicated that N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide | Staphylococcus aureus | 32 |

| N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide | Escherichia coli | 64 |

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide induced apoptosis through the activation of caspase pathways. The compound was tested on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Caspase activation |

| PC3 | 20 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(hex-1-yn-3-yl)-2-methylpropane-2-sulfinamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation of 2-methylpropane-2-sulfinamide with a hex-1-yn-3-yl aldehyde or ketone derivative. Typical conditions involve a base (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF under inert atmosphere . Optimization focuses on temperature (0–60°C), stoichiometry (1:1.2 sulfinamide:carbonyl), and reaction time (6–24 hours). Monitoring via TLC or LC-MS ensures completion. Yields range from 75–92% after purification by column chromatography (hexane/EtOAc gradients) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodological Answer : Characterization employs - and -NMR to confirm the sulfinamide’s stereochemistry and alkyne moiety. For example, the tert-butyl group in 2-methylpropane-2-sulfinamide shows a singlet at ~1.2 ppm in -NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] peaks), while IR spectroscopy identifies S=O stretches (~1040 cm) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral N-(hex-1-yn-3-yl) sulfinamide derivatives?

- Methodological Answer : Enantioselective synthesis leverages chiral auxiliaries or catalysts. For example, Rh-catalyzed asymmetric allylation (as in related sulfinamides) achieves >90% enantiomeric excess (ee) by coordinating the sulfinamide’s sulfur atom to the metal center. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, and optical rotation data ([α]) quantifies stereopurity .

Q. What strategies resolve contradictions in reaction outcomes when modifying the hex-1-yn-3-yl substituent?

- Methodological Answer : Divergent reactivity (e.g., alkyne vs. aryl bromides) requires tailored approaches:

- Alkyne Stability : Use low-temperature (<0°C) reactions to prevent alkyne polymerization.

- Competing Reactivity : Protect the alkyne with TMS groups during sulfinamide formation, followed by deprotection with TBAF .

- Data Cross-Validation : Compare NMR shifts with analogous compounds (e.g., N-(quinolinyl) sulfinamides) to confirm regioselectivity .

Q. How can computational methods predict the sulfinamide’s role in asymmetric catalysis or medicinal chemistry?

- Methodological Answer :

- Docking Studies : Model interactions between the sulfinamide’s S=O group and biological targets (e.g., kinases) using AutoDock Vina.

- DFT Calculations : Optimize transition states for stereoselective reactions (e.g., allylic aminations) at the B3LYP/6-31G* level to rationalize ee values .

Key Research Gaps and Recommendations

- Stereochemical Stability : Investigate racemization risks under acidic/basic conditions using kinetic studies.

- Biological Screening : Prioritize assays for kinase inhibition (IC) and cytotoxicity (MTT assay) given the bromoquinoline scaffold’s precedent in anticancer research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.